(6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid

Catalog No.
S790697
CAS No.
57351-00-5
M.F
C13H16O3
M. Wt
220.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-ace...

CAS Number

57351-00-5

Product Name

(6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid

IUPAC Name

2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

InChI

InChI=1S/C13H16O3/c1-16-12-5-4-10-6-9(7-13(14)15)2-3-11(10)8-12/h4-5,8-9H,2-3,6-7H2,1H3,(H,14,15)

InChI Key

HFCQYKCGYMWUAH-UHFFFAOYSA-N

SMILES

COC1=CC2=C(CC(CC2)CC(=O)O)C=C1

Canonical SMILES

COC1=CC2=C(CC(CC2)CC(=O)O)C=C1
  • Analogue studies: (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid shares structural features with established bioactive molecules, such as 6-methoxy-2-naphthylacetic acid, which is known to inhibit the enzyme prostaglandin-endoperoxide synthase (PTGS) []. Research could explore the potential of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid as an analogue for further investigation of PTGS inhibition or other biological activities.

(6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid is an organic compound characterized by a methoxy group attached to a tetrahydronaphthalene structure, with an acetic acid functional group. This compound belongs to a class of naphthalene derivatives that have garnered attention due to their potential biological activities and therapeutic applications. The methoxy group enhances the lipophilicity of the molecule, which can influence its interaction with biological targets.

The chemical reactivity of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid can be analyzed through various biochemical pathways. The compound may undergo typical organic reactions such as:

  • Esterification: Reacting with alcohols to form esters.
  • Hydrolysis: In the presence of water and acids or bases, it can revert to its carboxylic acid form.
  • Oxidation: The tetrahydronaphthalene moiety can be oxidized to form quinones or other oxidized derivatives under specific conditions.

These reactions are facilitated by enzymes in biological systems, which catalyze metabolic pathways involving this compound

The biological activity of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid has been explored in various studies. Its structure suggests potential interactions with biological receptors and enzymes. Preliminary studies indicate that it may exhibit:

  • Anti-inflammatory properties: By inhibiting certain inflammatory pathways.
  • Analgesic effects: Potentially acting on pain receptors.
  • Antioxidant activity: By scavenging free radicals due to its phenolic structure.

Synthesis of (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid typically involves multi-step organic reactions. Common methods include:

  • Starting from naphthalene derivatives: Utilizing methoxylation followed by reduction steps.
  • Cyclization reactions: To form the tetrahydronaphthalene core.
  • Carboxylation: Introducing the acetic acid moiety via carboxylation reactions or through the use of acetic anhydride in the presence of a catalyst.

Each method can vary in yield and purity depending on the reaction conditions employed .

(6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid has potential applications in:

  • Pharmaceutical development: As a lead compound for designing new anti-inflammatory or analgesic drugs.
  • Biochemical research: As a tool for studying receptor interactions and metabolic pathways.
  • Agricultural chemistry: Possible use as a plant growth regulator or pesticide based on its biological activity.

Further research is warranted to explore these applications thoroughly .

Interaction studies involving (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid focus on its binding affinity to various biological targets. Techniques such as:

  • Molecular docking studies: To predict how well the compound binds to specific proteins or receptors.
  • In vitro assays: To evaluate its efficacy and potency against specific biological pathways.

These studies are crucial for understanding the compound's pharmacodynamics and potential side effects .

Several compounds share structural similarities with (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid. A comparison highlights its uniqueness:

Compound NameStructureUnique Features
1-Naphthylacetic AcidNaphthalene + Acetic AcidLacks methoxy group; primarily used as a plant growth regulator.
2-MethoxynaphthaleneNaphthalene + MethoxyNo acetic acid; primarily studied for its aromatic properties.
6-Methyl-naphthaleneNaphthalene + MethylLacks both methoxy and acetic groups; studied for industrial applications.

The presence of both methoxy and acetic acid functional groups in (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid potentially enhances its solubility and biological activity compared to these similar compounds .

XLogP3

2.5

Dates

Modify: 2023-08-15

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